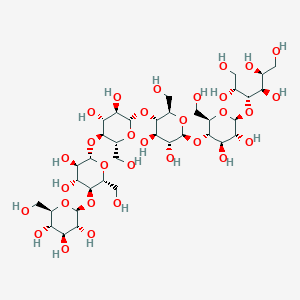
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride (4-A-DFP-HCl) is a synthetic compound with a wide range of applications in scientific research. It is an important tool in the study of biochemical and physiological processes, and has been used in the development of new drugs. 4-A-DFP-HCl is a white crystalline powder that is soluble in water and other organic solvents. Its structure consists of a pyrrolidine ring, two fluoro-benzyl substituents, and an amine group. It is a versatile compound that can be used to study a variety of biological processes.
Scientific Research Applications
Synthesis Techniques and Derivatives
- Pyrrolidine derivatives, including those similar to 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride, have been synthesized and studied for their potential in various applications. For example, dipeptide analogues containing pyrrolin-2-ones demonstrate the versatility of pyrrolidine derivatives in synthesizing compounds with potentially bioactive properties (Hosseini et al., 2006).
Material Science Applications
- Polyimides derived from pyrrolidine-containing monomers, such as those involving pyridine and pyrrolidine groups, exhibit remarkable solubility, thermal stability, and hydrophobicity. These properties suggest their utility in creating advanced materials for various industrial applications (Huang et al., 2017).
Biological and Pharmacological Research
- Pyrrolidine derivatives are explored for their biological activities, including antimicrobial properties. For instance, derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine have shown significant bacteriostatic and antituberculosis activity, indicating the potential for developing new antimicrobial agents (Miszke et al., 2008).
Chemical Synthesis and Catalysis
- Pyrrolidine and its derivatives are utilized in synthetic chemistry as intermediates and catalysts for producing various compounds, including those with asymmetric organocatalytic properties. These applications demonstrate the compound's versatility in facilitating chemical transformations (Zlotin, 2015).
Advanced Synthesis Methods
- Innovative synthesis methods have been developed for pyrrolidine derivatives, offering new pathways to create structurally complex and functionalized molecules. These methods include gold-catalyzed approaches that enable the efficient synthesis of substituted pyrrolin-4-ones from amino acids (Gouault et al., 2009).
properties
IUPAC Name |
4-amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-3-10(13)8(9)6-15-5-7(14)4-11(15)16;/h1-3,7H,4-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZZISOKVILZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=CC=C2F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)





![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)



![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)

